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Abstract

(2)-1,4-dibromobut-2-ene, also known as cis-1,4-dibromo-2-butene, is a reactive bifunctional
electrophile and a valuable building block in organic synthesis. Its stereocisomeric purity is
crucial for the controlled synthesis of complex molecules. This guide provides a comprehensive
overview of its chemical and physical properties, detailed experimental protocols for its
synthesis, and a summary of its applications in research and development. The information is
presented to be a practical resource for scientists and professionals in the field of drug
development and chemical research.

Chemical and Physical Properties

(2)-1,4-dibromobut-2-ene is a halogenated alkene with the molecular formula CaHeBrz. The
presence of the cis-configured double bond and two reactive bromine atoms makes it a
versatile reagent in organic chemistry. A summary of its key quantitative properties is presented
in Table 1.

Table 1: Physicochemical Properties of (Z)-1,4-dibromobut-2-ene
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Property Value Reference
Molecular Weight 213.90 g/mol [1112]
Molecular Formula CaHeBr2 [1]12]

CAS Number 18866-73-4 [2]
Appearance White crystalline solid

Melting Point 53°C [2]

Boiling Point 82 °C at 14 Torr [2]

Density 1.912 g/cm3 [2]

Spectroscopic Data

The definitive identification and purity assessment of (Z)-1,4-dibromobut-2-ene heavily rely on
spectroscopic methods. While a complete, published high-resolution NMR dataset is not readily
available in public databases, the expected spectral characteristics can be inferred from
general principles of NMR spectroscopy and data for similar compounds.

2.1. *H NMR Spectroscopy

In *H NMR spectroscopy, the chemical environment of the protons in (Z)-1,4-dibromobut-2-
ene would result in two distinct signals. The vinylic protons (CH=CH) are expected to appear
as a triplet, and the methylene protons (CH2Br) as a doublet. A key distinguishing feature for
the (Z)-isomer is the coupling constant between the vinylic protons, which is typically smaller (in
the range of 6-14 Hz) compared to the trans-isomer (11-18 Hz)[3].

2.2. B3C NMR Spectroscopy

The 13C NMR spectrum of (Z)-1,4-dibromobut-2-ene is expected to show two signals
corresponding to the two non-equivalent carbon atoms: the methylene carbons (-CH2Br) and
the vinylic carbons (=CH-). The chemical shifts for the sp? hybridized carbons bonded to
bromine would appear further upfield compared to the sp2 hybridized vinylic carbons[4][5][6][7].

2.3. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
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The IR spectrum of (Z)-1,4-dibromobut-2-ene would exhibit characteristic C-H stretching
frequencies for both sp2 and sp3 hybridized carbons, a C=C stretching vibration, and a
prominent C-Br stretching absorption. The NIST WebBook provides an IR spectrum for 1,4-
dibromo-2-butene (isomer not specified)[8]. Mass spectrometry would show the molecular ion
peak and characteristic isotopic patterns for a molecule containing two bromine atoms.

Experimental Protocols

The synthesis of 1,4-dibromobut-2-ene is most commonly achieved through the bromination of
1,3-butadiene. This reaction, however, typically yields a mixture of the (Z) and (E) isomers,
along with other byproducts[9][10]. The stereoselective synthesis of the (Z)-isomer is more
challenging and can be approached via specialized methods like olefin metathesis.

3.1. Synthesis of 1,4-dibromo-2-butene (Isomer Mixture)

This protocol is adapted from general procedures for the bromination of butadiene and is
expected to yield a mixture of (Z) and (E) isomers[10].

Reaction Scheme:
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Figure 1: Synthesis of 1,4-dibromo-2-butene from 1,3-butadiene.
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Materials:

1,3-butadiene

Liquid bromine

Dichloromethane (CH2Clz), anhydrous

Anhydrous ethanol (for recrystallization)

Reaction flask equipped with a dropping funnel, stirrer, and thermometer

Cooling bath (e.g., dry ice/acetone)

Procedure:

In a reaction flask, dissolve 1,3-butadiene (1.0 equivalent) in anhydrous dichloromethane.
e Cool the solution to between -15 °C and -10 °C using a cooling bath.

e Slowly add liquid bromine (1.0 equivalent) dropwise to the cooled solution while maintaining
the temperature below -10 °C.

» After the addition is complete, continue stirring the mixture at this temperature for several
hours.

o Remove the solvent by distillation under reduced pressure to obtain the crude product as a
solid.

e The crude product can be purified by recrystallization from anhydrous ethanol to yield a
mixture of (Z2)- and (E)-1,4-dibromobut-2-ene[10].

3.2. Purification of (Z)-1,4-dibromobut-2-ene

The separation of the (Z) and (E) isomers of 1,4-dibromobut-2-ene can be challenging due to
their similar physical properties. Fractional crystallization or chromatographic techniques may
be employed. For the related compound, cis-2-butene-1,4-diol, purification from the trans-
isomer has been achieved by crystallization from solvents like acetone, methyl ethyl ketone, or
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tetrahydrofuran[11]. A similar approach could potentially be adapted for the purification of
(2)-1,4-dibromobut-2-ene.

Reactivity and Applications

(Z)-1,4-dibromobut-2-ene is a bifunctional molecule that can undergo a variety of chemical
transformations, making it a useful intermediate in organic synthesis.

4.1. Nucleophilic Substitution Reactions

Both bromine atoms in (Z)-1,4-dibromobut-2-ene are susceptible to nucleophilic attack,
allowing for the introduction of a wide range of functional groups. This reactivity is central to its
use in the construction of more complex molecules.

GZ)-lA-dibromobut-Z-ene) GZ)—l,4-disubstituted-but-z-en(g
i ( Sn2 Reaction )

Click to download full resolution via product page

Figure 2: General scheme for nucleophilic substitution of (Z)-1,4-dibromobut-2-ene.
4.2. Applications in Synthesis

While the trans-isomer of 1,4-dibromo-2-butene is a known intermediate in the synthesis of the
antihypertensive drug aliskiren[10], the applications of the pure (Z)-isomer are less documented
in the context of drug development. However, its ability to act as a four-carbon building block
makes it a valuable reagent in the synthesis of various cyclic and acyclic compounds. For
instance, it has been used in the preparation of polymerizable ester-based Gemini cationic
surfactants[10]. Its potential in the total synthesis of natural products containing a cis-alkene
moiety remains an area for further exploration.

Safety and Handling
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(2)-1,4-dibromobut-2-ene is a hazardous chemical and should be handled with appropriate
safety precautions in a well-ventilated fume hood.

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.

o Health Hazards: It is expected to be toxic if swallowed and may cause severe skin burns and
eye damage. It is also a lachrymator (causes tearing)[4].

o First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at
least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do
not induce vomiting and seek immediate medical attention[4].

o Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such
as strong oxidizing agents and bases. It may be light-sensitive.

Conclusion

(2)-1,4-dibromobut-2-ene is a valuable, albeit challenging, reagent in organic synthesis. Its
utility is derived from the presence of two reactive bromine atoms on a stereodefined four-
carbon chain. While the synthesis of the pure (Z)-isomer requires specialized methods or
careful purification, its potential as a building block for complex molecules, including those of
medicinal interest, is significant. This guide provides foundational information for researchers
and professionals to safely handle and utilize this compound in their synthetic endeavors.
Further research into stereoselective synthetic routes and applications in drug discovery is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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